molecular formula C19H18N2O4 B2856422 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021108-05-3

4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No. B2856422
CAS RN: 1021108-05-3
M. Wt: 338.363
InChI Key: GALRAGCRKYEKEF-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, also known as DMPP, is a pyrazolone compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and cancer. 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer cells and lung cancer cells.

Advantages and Limitations for Lab Experiments

4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one also has some limitations, including its low solubility in water and its potential to form aggregates in solution. These limitations can affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for the study of 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, including the synthesis of new analogs with improved properties, the investigation of its potential as a fluorescent probe for detecting heavy metal ions in the environment, and the evaluation of its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Further studies are needed to fully understand the mechanism of action of 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its potential applications in various fields.
Conclusion:
In conclusion, 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in various fields and to develop new analogs with improved properties.

Synthesis Methods

4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzoylhydrazine and ethyl acetoacetate in the presence of acetic acid, followed by the addition of methyl iodide and sodium ethoxide. Another method involves the reaction of 2,4-dimethoxybenzoylhydrazine and N-methylpyrazole-5-carboxylic acid in the presence of sulfuric acid, followed by the addition of acetic anhydride. Both methods result in the formation of 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a yellow crystalline solid.

Scientific Research Applications

4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In material science, 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been used as a precursor for the synthesis of metal complexes and nanoparticles. In environmental science, 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been studied for its potential use as a fluorescent probe for detecting heavy metal ions.

properties

IUPAC Name

4-(2,4-dimethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-17(19(23)21(20-12)13-7-5-4-6-8-13)18(22)15-10-9-14(24-2)11-16(15)25-3/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALRAGCRKYEKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

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